molecular formula C12H19NS B1326730 N-(1-thien-2-ylethyl)cyclohexanamine CAS No. 1019474-95-3

N-(1-thien-2-ylethyl)cyclohexanamine

Cat. No.: B1326730
CAS No.: 1019474-95-3
M. Wt: 209.35 g/mol
InChI Key: RNGBWHJXMXMMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-thien-2-ylethyl)cyclohexanamine is an organic compound with the molecular formula C12H19NS and a molecular weight of 209.35 g/mol This compound features a cyclohexanamine moiety attached to a thienyl group via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-thien-2-ylethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-bromoethylthiophene under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexanamine attacks the electrophilic carbon of the bromoethylthiophene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-thien-2-ylethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane or tetrahydrofuran as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(1-thien-2-ylethyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-thien-2-ylethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(1-thien-2-ylethyl)cyclohexanamine can be compared to other similar compounds, such as:

    N-(1-thien-2-ylethyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    N-(1-thien-2-ylethyl)cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

    N-(1-thien-2-ylethyl)benzylamine: Similar structure but with a benzyl group instead of a cyclohexane ring.

The uniqueness of this compound lies in its specific ring size and the presence of the thienyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGBWHJXMXMMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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